Home > Products > Screening Compounds P118266 > 1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide
1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide -

1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide

Catalog Number: EVT-5713949
CAS Number:
Molecular Formula: C20H28N2O2
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is described as a novel hydrate and polymorph, with potential use as a drug [, ]. It is specifically mentioned in the context of pharmaceutical compositions and treatments for autoimmune diseases [].

Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including IR, NMR, MS, and single-crystal X-ray diffraction []. The study focuses on its crystal structure and intermolecular hydrogen bonding.

Compound Description: These compounds are part of a structure-activity relationship study focusing on dopamine D2 and serotonin 5-HT3 receptors []. They were synthesized and evaluated for their binding affinity to these receptors.

Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates

Compound Description: This class of compounds was synthesized and proposed as potential antihypertensive agents []. The synthesis involved a multi-step process starting from a dihydroxypyridine derivative.

Ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

Compound Description: The crystal structure of this compound, including hydrogen bonding patterns and layer formation, has been reported [].

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

Compound Description: These Biginelli dihydropyrimidine derivatives were synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities [].

4-Chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: This series of compounds was synthesized and characterized, focusing on potential applications in drug design and biological activity, particularly as analgesics, antipyretics, and anti-inflammatory agents [].

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: This compound is a potent and selective PARP1 inhibitor with high selectivity for PARP1 over PARP2 and other PARP family members []. It exhibits excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model.

Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound's crystal structure was determined using X-ray diffraction, revealing an envelope conformation for the dihydropyrimidinone ring and the presence of stabilizing intra- and intermolecular hydrogen bonds [].

Compound Description: This compound is a copper(II) complex with a distorted square-pyramidal environment around the copper ion []. Its crystal structure reveals a three-dimensional supramolecular network stabilized by hydrogen bonds.

Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate

Compound Description: The crystal structure of this compound reveals its existence in an enamine-keto form, stabilized by intramolecular hydrogen bonds []. Intermolecular interactions in the crystal are also discussed.

(1S)-Benzyl 3-methyl-5-oxo-4-phenylhydrazono-4,5-dihydro-1H-pyrazole-1-dithiocarboxylate

Compound Description: This compound, synthesized through a condensation reaction, exhibits a pyrazolone structure stabilized by intramolecular hydrogen bonding [].

Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: The crystal structure of this compound reveals a twisted conformation for the pyrimidine ring and the presence of intermolecular hydrogen bonding interactions that lead to the formation of dimers in the crystal lattice [].

N-[(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]glycine ethyl ester

Compound Description: This compound exists in an enamine-keto form and acts as a neutral tridentate ligand []. The structure is stabilized by intramolecular hydrogen bonds.

N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

Compound Description: The crystal structure of this compound reveals the influence of intramolecular hydrogen bonding on its conformation and highlights the role of various intermolecular interactions in its crystal packing [].

N-Ethyl-4-hydroxyl-1-methyl-5-(methyl(2,3,4,5,6-pentahydroxyhexyl)amino)-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

Compound Description: This compound is mentioned in a patent related to pharmaceutical compositions []. It is a complex polyhydroxylated molecule with potential biological activity.

Bis[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol]-bis[5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinato]manganese(II)

Compound Description: This compound is a manganese(II) complex with a distorted octahedral coordination geometry, formed by the coordination of nitrogen atoms from fluconazole and imazethapyr ligands []. The crystal structure of the complex is reported.

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: The crystal structure of this compound is described, including details about the conformation of its rings and the hydrogen bonding patterns observed in the crystal lattice [].

Compound Description: These are copolymers synthesized from two methacrylamide monomers and characterized for their thermal properties and biological activity against bacteria and fungi [].

5-Methyl-3,5-dicarbethoxy-2-cyclopenten-2-hydroxy-1-one

Compound Description: This compound is an intermediate in the synthesis of the perfume compound 3-methyl-2-hydroxy-cyclopent-2-en-1-one [].

N-[1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]-N-[(2-methyl-4-amino-5-pyrimidinyl)methyl]formamide

Compound Description: This compound was synthesized as part of a larger study on pyrimidine derivatives [].

Ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate

Compound Description: This compound serves as a starting material for the synthesis of various quinoline derivatives []. Its reaction with 1,4-dibromo-2-methyl-butene is specifically discussed.

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound's crystal structure is analyzed, revealing details about its conformation and intermolecular interactions, particularly hydrogen bonding patterns [].

Derivatives of 4-oxo- and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

Compound Description: This study focuses on the synthesis and antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives [].

N,N′-Bis(1H-pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides

Compound Description: This study focuses on the synthesis of complex heterocyclic compounds involving a multi-step procedure and utilizing 1,3-dipolar cycloaddition reactions [].

3,3,9-Trichlorothieno[3,4-b]quinolin-1(3H)-one and 3,3-Dichloro-4-ethylthieno[3,4-b]quinoline-1(3H),9(4H)-dione

Compound Description: These thieno[3,4-b]quinoline derivatives were unexpectedly obtained during a reaction intended to form an acid chloride []. The study highlights the unusual reactivity of the starting materials and the formation of unexpected products.

1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: The crystal structure of this compound, including intramolecular hydrogen bonding and dihedral angles between rings, has been reported [].

Compound Description: These pyrido[3,4-d]pyridazine derivatives were synthesized and evaluated for their potential as biologically active agents []. Their structures were characterized, and their cytotoxicity was assessed against several cancer cell lines.

N-(Methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

Compound Description: The crystal structure of this compound, including bond lengths and angles, has been determined [].

Ethyl [(Z)-2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)-1-methyl-3-oxo-but-1-enyl-amino]acetate

Compound Description: The solid-state structure of this enaminone, obtained from the reaction of an aminoenone with methoxymethylene Meldrum's acid, has been studied using X-ray diffraction [].

Ethyl-1-carbamoyl-4-(2 or 4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives

Compound Description: These compounds were synthesized using an ultrasound-assisted Vilsmeier-Haack reaction and evaluated for their antiplatelet and anticardiac activities [].

6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides

Compound Description: This study reports the synthesis, reactions, and biological activity of a series of spiro[indole-3,4′-pyridine] derivatives. Molecular docking studies were performed to investigate their binding modes with the PqsR protein of Pseudomonas aeruginosa [].

Compound Description: This gold(I)-silver(I) oxo cluster is a unique catalyst capable of activating C(sp3)-H bonds in a wide range of methyl ketones under mild conditions []. It exhibits high selectivity for activating the C-H bond of terminal methyl groups.

Ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate

Compound Description: This compound was synthesized and its chemical transformations were studied, particularly its reactions with amines, hydrazine, and phenols [].

Compound Description: This compound forms a colored chelate with iron salts, which is used as a histological staining technique for detecting iron in biological tissues []. The study investigates the stability of the chelate under different pH conditions and light exposure.

N,N-Di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine

Compound Description: This study investigates the crystal structure and electronic properties of a benzoxazole derivative, highlighting its intermolecular interactions [].

(E)-2-((3-Methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamides

Compound Description: These compounds, incorporating both isoxazole and thiazolidinone rings, were synthesized and evaluated for their antimicrobial activity []. The study highlights the potential of combining different heterocyclic moieties for developing new antimicrobial agents.

1-(5-Chloro-2-methylphenyl)-2-[2-(dimethylamino)ethenyl]-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and 5-(5-chloro-2-methylphenyl)-4-methyl-2-phenyl-2,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridin-3-one

Compound Description: This study focuses on the synthesis and characterization of a series of heterocyclic compounds, including a tetrahydropyridine derivative and a pyrazolo[4,3-c]pyridin-3-one derivative [].

Properties

Product Name

1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide

IUPAC Name

1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]pyrrolidine-3-carboxamide

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H28N2O2/c1-2-22-14-16(13-18(22)23)19(24)21-15-20(11-7-4-8-12-20)17-9-5-3-6-10-17/h3,5-6,9-10,16H,2,4,7-8,11-15H2,1H3,(H,21,24)

InChI Key

QLDKEGILLHZTCT-UHFFFAOYSA-N

SMILES

CCN1CC(CC1=O)C(=O)NCC2(CCCCC2)C3=CC=CC=C3

Canonical SMILES

CCN1CC(CC1=O)C(=O)NCC2(CCCCC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.